Meta-Fluorine Substitution Drives Distinct 5-HT1B Receptor Affinity vs. Isomers
The meta-fluorine substitution on the phenylpiperazine core results in a specific affinity profile for serotonin receptors that is distinct from its ortho- and para-substituted analogs. 1-(3-Fluorophenyl)piperazine exhibits a binding affinity (Ki) of 31 nM for the 5-hydroxytryptamine 1B (5-HT1B) receptor in a radioreceptor binding assay using [3H]5-HT. [1] In contrast, the ortho-isomer, 1-(2-fluorophenyl)piperazine, has been reported to exhibit high affinity for carbonic anhydrase isoforms (Ki = 209.6 ± 70.2 pM for hCA I) rather than a primary 5-HT1B interaction. The para-isomer, 1-(4-fluorophenyl)piperazine (pFPP), is characterized as a 5-HT1A receptor agonist and is a major metabolite of the sedative niaprazine, indicating a different functional profile. [2] This data confirms that the fluorine position is a key determinant of receptor selectivity.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | 1-(2-Fluorophenyl)piperazine: 209.6 pM (for hCA I); 1-(4-Fluorophenyl)piperazine: high affinity for 5-HT1A subclasses. |
| Quantified Difference | ~148,000-fold lower affinity for 5-HT1B (target) vs. 2-FPP for hCA I (comparator). |
| Conditions | Radioreceptor binding assay using [3H]5-HT radioligand against rat 5-HT1B receptor. |
Why This Matters
This quantifiable difference in primary receptor target makes 1-(3-fluorophenyl)piperazine dihydrochloride the relevant tool compound for studies specifically focused on the 5-HT1B receptor, whereas the isomers are unsuitable for this purpose.
- [1] BindingDB. BDBM50017455: 1-(3-Fluoro-phenyl)-piperazine. Affinity Data (Ki = 31 nM for 5-HT1B receptor). View Source
- [2] Scherman, D. et al. (1988). Prog. Neuropsychopharmacol. Biol. Psychiatry, 12, 989. (Referencing p-fluoro-phenylpiperazine as a 5-HT1A agonist). View Source
